N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-fluoro-5-nitroaniline
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Overview
Description
N-(4-chloro-3-nitrobenzylidene)-2-fluoro-5-nitroaniline is an organic compound characterized by the presence of both chloro and nitro functional groups attached to a benzylidene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrobenzylidene)-2-fluoro-5-nitroaniline typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-fluoro-5-nitroaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrobenzylidene)-2-fluoro-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
N-(4-chloro-3-nitrobenzylidene)-2-fluoro-5-nitroaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrobenzylidene)-2-fluoro-5-nitroaniline is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and chloro groups may play a role in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrobenzylidene)-4-ethylaniline
- N-(4-chloro-3-nitrobenzylidene)-4-fluoroaniline
- N-(4-chloro-3-nitrobenzylidene)-2,4-dihydroxybenzohydrazide
Uniqueness
N-(4-chloro-3-nitrobenzylidene)-2-fluoro-5-nitroaniline is unique due to the presence of both fluoro and nitro groups on the benzylidene structure, which may confer distinct electronic and steric properties compared to similar compounds.
Properties
Molecular Formula |
C13H7ClFN3O4 |
---|---|
Molecular Weight |
323.66 g/mol |
IUPAC Name |
1-(4-chloro-3-nitrophenyl)-N-(2-fluoro-5-nitrophenyl)methanimine |
InChI |
InChI=1S/C13H7ClFN3O4/c14-10-3-1-8(5-13(10)18(21)22)7-16-12-6-9(17(19)20)2-4-11(12)15/h1-7H |
InChI Key |
AFZSWYMIVXTTGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C=NC2=C(C=CC(=C2)[N+](=O)[O-])F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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